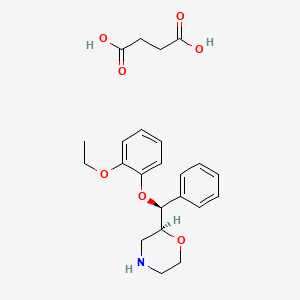
Esreboxetine succinate
Overview
Description
Esreboxetine succinate is a selective norepinephrine reuptake inhibitor. It is the (S,S)-(+)-enantiomer of reboxetine and is even more selective as a norepinephrine reuptake inhibitor in comparison . Initially developed by Pfizer for the treatment of neuropathic pain and fibromyalgia, this compound did not show significant benefits over existing medications and was discontinued . recent studies suggest it could be effective in treating fibromyalgia .
Mechanism of Action
Target of Action
Esreboxetine succinate primarily targets the Sodium-dependent Noradrenaline Transporter (SLC6A2) . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in various functions such as attention, emotions, sleeping, dreaming, and learning .
Mode of Action
This compound acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . By inhibiting the reuptake of noradrenaline, this compound increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synaptic vesicle cycle . This cycle involves the storage and release of neurotransmitters from vesicles located in the nerve terminal. By inhibiting the reuptake of noradrenaline, this compound disrupts this cycle, leading to an increased concentration of noradrenaline in the synaptic cleft .
Pharmacokinetics
This compound is rapidly and extensively absorbed following oral administration . The compound is predominantly metabolized by the CYP3A4 isoenzyme , and its primary metabolite is O-desethylreboxetine . The protein binding of this compound is approximately 98% .
Result of Action
The increased concentration of noradrenaline in the synaptic cleft enhances noradrenergic neurotransmission. This enhancement can lead to various effects, including an improvement in symptoms of depression and potentially other conditions such as narcolepsy and panic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism and efficacy of this compound . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Esreboxetine succinate functions as a selective norepinephrine reuptake inhibitor . This means it interacts with the norepinephrine transporter, a protein that plays a crucial role in the reuptake of norepinephrine into presynaptic nerve terminals . By inhibiting this transporter, this compound increases the amount of norepinephrine available in the synaptic cleft, enhancing neurotransmission .
Cellular Effects
The primary cellular effect of this compound is the inhibition of norepinephrine reuptake, which can influence various cellular processes. For instance, it can affect cell signaling pathways related to norepinephrine, potentially impacting processes like gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the norepinephrine transporter. It binds to this transporter and inhibits its function, preventing the reuptake of norepinephrine and thereby increasing the concentration of this neurotransmitter in the synaptic cleft .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to the metabolism of norepinephrine, given its role as a norepinephrine reuptake inhibitor
Transport and Distribution
Given its role as a norepinephrine reuptake inhibitor, it is likely to be present in regions where the norepinephrine transporter is expressed .
Subcellular Localization
As a molecule that interacts with the norepinephrine transporter, it is likely to be found in regions of the cell where this transporter is localized .
Preparation Methods
Chemical Reactions Analysis
Esreboxetine succinate undergoes various chemical reactions, including:
Reduction: Similar to other morpholine derivatives, it can undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving the phenoxy and morpholine groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Esreboxetine succinate has been studied for its potential in treating fibromyalgia and neuropathic pain . It is also used in research to understand the mechanisms of norepinephrine reuptake inhibition and its effects on pain management . Additionally, it has applications in studying the pharmacological effects of selective norepinephrine reuptake inhibitors .
Comparison with Similar Compounds
Esreboxetine succinate is compared with other norepinephrine reuptake inhibitors such as reboxetine, desmethylimipramine, and atomoxetine . Its uniqueness lies in its higher selectivity for norepinephrine reuptake inhibition compared to its racemic counterpart, reboxetine . Similar compounds include:
Reboxetine: The racemic mixture of which esreboxetine is the (S,S)-(+)-enantiomer.
Desmethylimipramine: Another norepinephrine reuptake inhibitor used in the treatment of depression.
Atomoxetine: A norepinephrine reuptake inhibitor used primarily for attention deficit hyperactivity disorder.
This compound’s higher selectivity makes it a valuable compound for research in understanding the specific roles of norepinephrine in various physiological and pathological processes.
Properties
IUPAC Name |
butanedioic acid;2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZTUOWIYOESGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979793 | |
| Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635724-55-9 | |
| Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


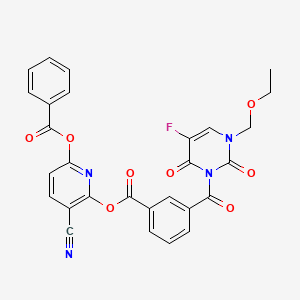
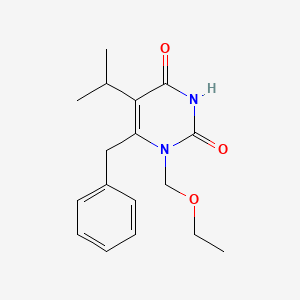
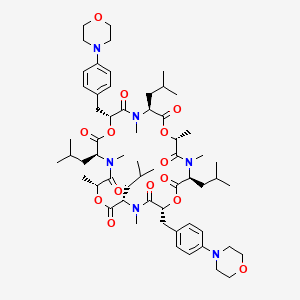
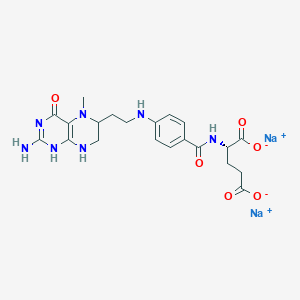
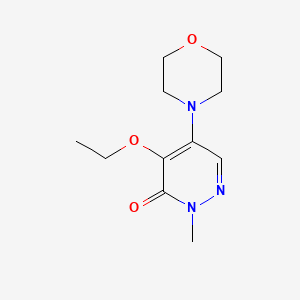
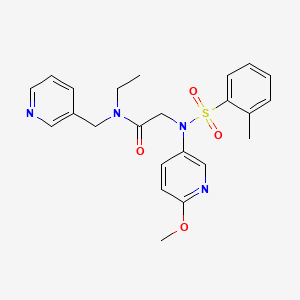
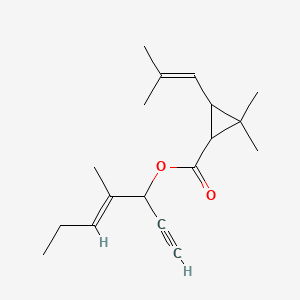
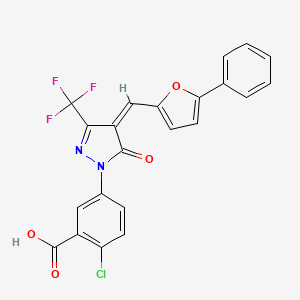
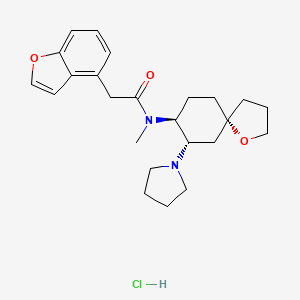

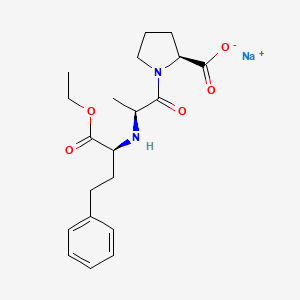
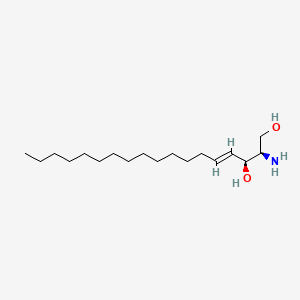
![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
